molecular formula C13H18N2O3 B2529044 1-[2-(2-Nitrophenoxy)ethyl]piperidine CAS No. 416879-26-0

1-[2-(2-Nitrophenoxy)ethyl]piperidine

Cat. No. B2529044
CAS RN: 416879-26-0
M. Wt: 250.298
InChI Key: WJKVNAGDMGTIQM-UHFFFAOYSA-N
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Description

1-[2-(2-Nitrophenoxy)ethyl]piperidine, also known as NPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPEP is a piperidine derivative that has a nitrophenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Scientific Research Applications

1-[2-(2-Nitrophenoxy)ethyl]piperidine has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in treating anxiety and depression. In pharmacology, this compound has been studied for its potential use as an anticancer agent. In medicinal chemistry, this compound has been studied for its potential use as a drug delivery system.

Mechanism of Action

The mechanism of action of 1-[2-(2-Nitrophenoxy)ethyl]piperidine is not fully understood. However, studies have shown that this compound acts as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. However, the biochemical and physiological effects of this compound are not fully understood, and further studies are needed to elucidate its exact mechanism of action.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(2-Nitrophenoxy)ethyl]piperidine in lab experiments is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 1-[2-(2-Nitrophenoxy)ethyl]piperidine. One of the future directions is to study its potential use as a drug delivery system. This compound has been shown to have good solubility and stability, making it a potential candidate for drug delivery. Another future direction is to study its potential use in treating other neurological disorders such as epilepsy and schizophrenia. Finally, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a piperidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. This compound has shown promising results in lab experiments, making it a potential candidate for further studies. However, further studies are needed to determine its exact mechanism of action and potential side effects.

Synthesis Methods

1-[2-(2-Nitrophenoxy)ethyl]piperidine can be synthesized using different methods. One of the most common methods involves the reaction of 2-nitrophenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a yield of around 60-70%. Other methods involve the use of different reagents and solvents.

properties

IUPAC Name

1-[2-(2-nitrophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-15(17)12-6-2-3-7-13(12)18-11-10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKVNAGDMGTIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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